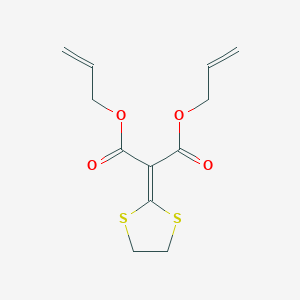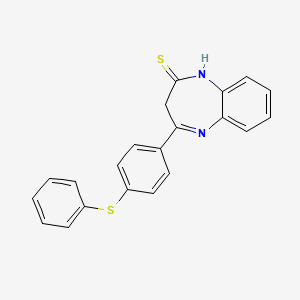
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This particular compound features a unique structure with a thione group, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenylthio)benzaldehyde with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired benzodiazepine thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepine thione derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-2H-1,5-benzodiazepine-2-thione: Lacks the phenylthio substituent.
4-(4-Phenylthio)phenyl-1,3-dihydro-2H-1,5-benzodiazepine: Lacks the thione group.
1,3-Dihydro-4-(4-methylthio)phenyl-2H-1,5-benzodiazepine-2-thione: Features a methylthio substituent instead of phenylthio.
Uniqueness
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is unique due to the presence of both the phenylthio and thione groups, which may confer distinct chemical reactivity and biological activity compared to other benzodiazepine derivatives.
Propiedades
Número CAS |
41054-49-3 |
|---|---|
Fórmula molecular |
C21H16N2S2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4-(4-phenylsulfanylphenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C21H16N2S2/c24-21-14-20(22-18-8-4-5-9-19(18)23-21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |
Clave InChI |
NOKVZZHHQACBIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
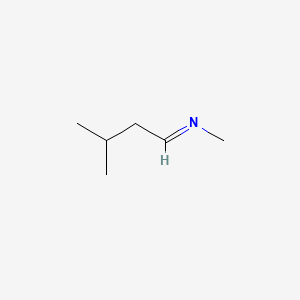
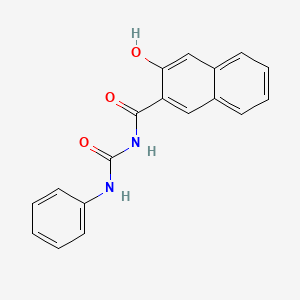
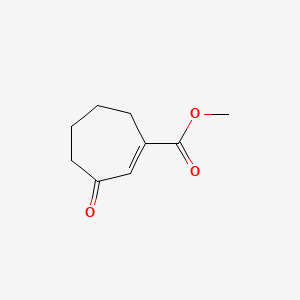



![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)

